4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

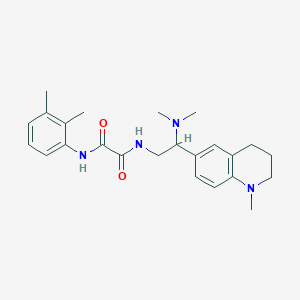

The compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a benzyl group, and a cyclohexanecarboxamide. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The quinazolinone core would likely contribute to the rigidity of the molecule, while the benzyl and cyclohexanecarboxamide groups could add flexibility .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinazolinone, benzyl, and cyclohexanecarboxamide groups. Each of these groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinazolinone, benzyl, and cyclohexanecarboxamide groups could affect its solubility, stability, and reactivity .Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound contains a fluorobenzyl group , which is often used in medicinal chemistry due to its ability to form stable bonds with various biological targets.

Mode of Action

The presence of the fluorobenzyl group suggests that it may interact with its targets through a nucleophilic substitution or free radical reaction . The exact nature of these interactions and the resulting changes in the target molecules would depend on the specific targets involved.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Compounds containing afluorobenzyl group have been involved in various biochemical pathways, including those related to inflammation, cancer, and neurological disorders .

Pharmacokinetics

The presence of the fluorobenzyl group may influence these properties, as fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-fluorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with N-phenethylcyclohexanecarboxylic acid chloride to form the final product.", "Starting Materials": [ "3-fluorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "sodium borohydride", "N-phenethylcyclohexanecarboxylic acid chloride" ], "Reaction": [ "Step 1: Condensation of 3-fluorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a suitable solvent and catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in the presence of a suitable solvent to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with N-phenethylcyclohexanecarboxylic acid chloride in the presence of a suitable solvent and base to form the final product." ] } | |

CAS-Nummer |

866346-07-8 |

Molekularformel |

C31H32FN3O3 |

Molekulargewicht |

513.613 |

IUPAC-Name |

4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C31H32FN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |

InChI-Schlüssel |

WMMBPISPWOEFLW-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F)C(=O)NCCC5=CC=CC=C5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2931992.png)

![Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2931995.png)

![3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2931996.png)

![3,3-Dimethyl-4-[1-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2931998.png)

![1-(3,5-difluorophenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2931999.png)

![6-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2932005.png)

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)

![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)